Ethyl 1-(fluoromethyl)cyclopropanecarboxylate Ethyl 1-(fluoromethyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 917095-87-5
VCID: VC2686465
InChI: InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3
SMILES: CCOC(=O)C1(CC1)CF
Molecular Formula: C7H11FO2
Molecular Weight: 146.16 g/mol

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

CAS No.: 917095-87-5

Cat. No.: VC2686465

Molecular Formula: C7H11FO2

Molecular Weight: 146.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate - 917095-87-5

Specification

CAS No. 917095-87-5
Molecular Formula C7H11FO2
Molecular Weight 146.16 g/mol
IUPAC Name ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3
Standard InChI Key VDOLMNJREJLNBA-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1)CF
Canonical SMILES CCOC(=O)C1(CC1)CF

Introduction

Chemical Identity and Structure

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is characterized by a distinct molecular structure that combines several important functional groups. The compound features a three-membered cyclopropane ring with a quaternary carbon center bearing both a fluoromethyl group and an ethyl ester functionality. This arrangement creates a structurally rigid molecule with interesting reactivity patterns.

Basic Chemical Information

The compound is defined by the following chemical identifiers:

PropertyValue
IUPAC NameEthyl 1-(fluoromethyl)cyclopropane-1-carboxylate
CAS Number917095-87-5
Molecular FormulaC₇H₁₁FO₂
Molecular Weight146.16 g/mol
InChIInChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3
InChIKeyVDOLMNJREJLNBA-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C1(CC1)CF

The chemical structure consists of a cyclopropane ring with a quaternary carbon center that bears both a carboxylic ester group and a fluoromethyl substituent. This creates a molecule with specific stereochemical properties and reactivity patterns that differ from non-fluorinated analogs .

Structural Features

The cyclopropane ring in this compound is a defining characteristic that contributes to its chemical behavior. Cyclopropane is known for its ring strain and unique reactivity due to the forced bond angles (approximately 60°) that deviate significantly from the ideal tetrahedral angle (109.5°). This strain energy makes cyclopropane derivatives valuable building blocks in organic synthesis. The addition of the fluoromethyl group at the 1-position further modifies the electronic properties of the molecule, influencing its reactivity and potential applications .

The ethyl ester group (-COOC₂H₅) provides a reactive site for further transformations, making this compound versatile as a synthetic intermediate. The presence of the fluorine atom introduces specific properties that can enhance metabolic stability and binding interactions in pharmaceutical applications .

Related Compounds and Structural Comparisons

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate belongs to a family of similar compounds that share the cyclopropane core structure but differ in their substituents. Understanding these structural relationships helps contextualize its chemical behavior and applications.

Comparison with Similar Cyclopropane Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 1-(fluoromethyl)cyclopropanecarboxylateC₇H₁₁FO₂146.16 g/molContains single fluoromethyl group
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylateC₇H₉F₃O₂182.14 g/molContains trifluoromethyl group
(1R,2S)-Ethyl 1-methyl-2-phenylcyclopropanecarboxylateC₁₃H₁₆O₂~204 g/molContains methyl and phenyl groups

The key difference between ethyl 1-(fluoromethyl)cyclopropanecarboxylate and ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is the number of fluorine atoms on the methyl group. The trifluoromethyl version has three fluorine atoms instead of one, which significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule . This structural difference has important implications for their respective applications in synthetic chemistry and pharmaceutical development.

The compound (1R,2S)-Ethyl 1-methyl-2-phenylcyclopropanecarboxylate represents a different structural variation with a methyl group at the 1-position and a phenyl group at the 2-position, demonstrating the diversity of quaternary cyclopropyl esters that can be synthesized .

Applications in Organic Chemistry

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate serves as an important building block in various organic synthesis applications. Its unique structural features make it valuable for the construction of more complex molecules.

As a Synthetic Intermediate

The compound functions as a versatile intermediate in the synthesis of various cyclopropane-containing molecules. The cyclopropane motif is present in numerous natural products and pharmaceutically active compounds, making derivatives like ethyl 1-(fluoromethyl)cyclopropanecarboxylate valuable starting materials for drug discovery and development .

The ethyl ester group provides a convenient handle for further transformations, such as:

  • Hydrolysis to the corresponding carboxylic acid

  • Reduction to the alcohol

  • Amidation to form amide derivatives

  • Transesterification to other esters

These transformations allow for the incorporation of the fluoromethyl-cyclopropane unit into more complex molecular architectures .

Role in Fluorine Chemistry

Pharmaceutical Applications

The unique structural and electronic properties of ethyl 1-(fluoromethyl)cyclopropanecarboxylate make it potentially valuable in pharmaceutical research and development.

As a Precursor for Bioactive Compounds

The cyclopropane motif is found in various bioactive molecules, including natural products and synthetic drugs. The rigid three-membered ring can serve as a conformational constraint that locks molecules in specific three-dimensional arrangements, which can be crucial for receptor binding and biological activity .

Research on related compounds has shown that cyclopropane-containing amino acids, such as (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines, have been incorporated into peptide-based natural product analogs like hormaomycin. This suggests that ethyl 1-(fluoromethyl)cyclopropanecarboxylate could potentially serve as a precursor for similar modified amino acids and peptides with interesting biological properties .

Significance of the Fluoromethyl Group

The fluoromethyl group in ethyl 1-(fluoromethyl)cyclopropanecarboxylate introduces specific properties that can be advantageous in drug development:

  • Enhanced metabolic stability due to the stronger C-F bond compared to C-H

  • Increased lipophilicity, which can improve membrane permeability

  • Potential for specific interactions with target proteins through hydrogen bonding or dipole interactions

  • Altered pKa of neighboring functional groups, which can affect pharmacokinetic properties

These properties make fluorine-containing compounds like ethyl 1-(fluoromethyl)cyclopropanecarboxylate valuable building blocks for the development of new pharmaceuticals with improved properties .

Analysis Methods and Characterization

The identification and characterization of ethyl 1-(fluoromethyl)cyclopropanecarboxylate typically involve various analytical techniques that provide information about its structure, purity, and properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing fluorine-containing compounds like ethyl 1-(fluoromethyl)cyclopropanecarboxylate. Both ¹H NMR and ¹³C NMR can provide information about the carbon skeleton and hydrogen environments, while ¹⁹F NMR offers specific insights into the fluorine-containing moiety. The cyclopropane protons typically appear as complex multiplets in the ¹H NMR spectrum due to the rigid three-membered ring structure .

Mass spectrometry would be expected to show characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentations of the cyclopropane ring. The molecular ion peak would correspond to the molecular weight of 146.16 g/mol, confirming the identity of the compound .

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